molecular formula C14H14N2O2 B14725813 2-(Pyridin-2-yl)ethyl phenylcarbamate CAS No. 6329-04-0

2-(Pyridin-2-yl)ethyl phenylcarbamate

Katalognummer: B14725813
CAS-Nummer: 6329-04-0
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: OLDDQNYOPDGXIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-2-yl)ethyl phenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(pyridin-2-yl)ethanol with phenyl isocyanate. This reaction typically occurs under mild conditions and does not require a catalyst. The reaction proceeds as follows:

2-(Pyridin-2-yl)ethanol+Phenyl isocyanate2-(Pyridin-2-yl)ethyl phenylcarbamate\text{2-(Pyridin-2-yl)ethanol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-(Pyridin-2-yl)ethanol+Phenyl isocyanate→2-(Pyridin-2-yl)ethyl phenylcarbamate

Another method involves the condensation of ninhydrin with this compound in the presence of concentrated sulfuric acid at 20°C. This method yields the desired product in high yields (62-89%) and is suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yl)ethyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylcarbamate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-2-yl)ethyl phenylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-2-yl)ethyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)ethyl phenylcarbamate is unique due to its specific combination of a pyridine ring and a phenylcarbamate moiety

Eigenschaften

CAS-Nummer

6329-04-0

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

2-pyridin-2-ylethyl N-phenylcarbamate

InChI

InChI=1S/C14H14N2O2/c17-14(16-13-7-2-1-3-8-13)18-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H,16,17)

InChI-Schlüssel

OLDDQNYOPDGXIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)OCCC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.